molecular formula C23H24O6 B14947861 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl propanoate

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl propanoate

Cat. No.: B14947861
M. Wt: 396.4 g/mol
InChI Key: KQCACODCDAIUSV-UHFFFAOYSA-N
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Description

4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE is a complex organic compound that belongs to the class of xanthenes Xanthenes are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE typically involves a multi-step process. One common method is the condensation reaction between an aldehyde and a 1,3-cyclohexadione in the presence of a catalyst. For example, the use of cobalt-incorporated sulfated zirconia (ZrO2/SO42−/Co) nanoparticles as a catalyst has been reported to yield high efficiency under mild conditions . Another approach involves the use of saccharin sulfonic acid as a catalyst for the condensation of dimedone with aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as solid-phase synthesis. This method allows for the efficient production of xanthenes by utilizing resin-bound Michael donors or acceptors . The use of recyclable catalysts and solvent-free conditions can also enhance the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions include various substituted xanthenes and their derivatives, which can have enhanced biological activities and applications.

Scientific Research Applications

4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENYL PROPIONATE stands out due to its specific structural features, such as the methoxyphenyl propionate group, which may enhance its biological activity and specificity compared to other xanthene derivatives.

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-methoxyphenyl] propanoate

InChI

InChI=1S/C23H24O6/c1-3-20(26)29-16-11-10-13(12-19(16)27-2)21-22-14(24)6-4-8-17(22)28-18-9-5-7-15(25)23(18)21/h10-12,21H,3-9H2,1-2H3

InChI Key

KQCACODCDAIUSV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC

Origin of Product

United States

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